molecular formula C15H20N2S B14910411 2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline

2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline

Cat. No.: B14910411
M. Wt: 260.4 g/mol
InChI Key: ABJKAFLXXLDGLF-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline (CAS 74704-54-4) is a high-purity chemical building block of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C 15 H 20 N 2 S and 98% purity, this compound provides researchers with a reliable tool for probe and drug discovery . This aniline derivative features a tert-butyl substituent and a 2-methylthiazole moiety, a privileged scaffold in drug design. The thiazole ring is a common pharmacophore found in compounds with diverse biological activities. Recent scientific investigations into structurally related N-(thiazol-2-yl)-benzamide analogs have identified them as the first class of potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These research tools are invaluable for elucidating ZAC's poorly understood physiological functions and its potential as a therapeutic target. The compound's structure also aligns with scaffolds explored in other research areas, including the development of kinase inhibitors . Researchers should handle this material with care. It is classified as harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C15H20N2S

Molecular Weight

260.4 g/mol

IUPAC Name

2-tert-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline

InChI

InChI=1S/C15H20N2S/c1-11-17-12(10-18-11)9-16-14-8-6-5-7-13(14)15(2,3)4/h5-8,10,16H,9H2,1-4H3

InChI Key

ABJKAFLXXLDGLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC2=CC=CC=C2C(C)(C)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation for Tert-butyl Aniline Synthesis

The tert-butyl-substituted aniline moiety is typically synthesized via Friedel-Crafts alkylation. A patented method employs phosphotungstic acid (DTP)/HZSM-5 catalysts to enhance regioselectivity for the 2-position. In this process:

  • Aniline reacts with methyl tert-butyl ether (MTBE) at 180–200°C for 2–6 hours.
  • Catalyst loading (0.5–2× aniline mass) and a molar ratio of MTBE:aniline ≥ 2:1 yield 57.62% selectivity for 2-tert-butyl aniline at 71.29% conversion.
  • Competing N-alkylation is suppressed by the acidic HZSM-5 framework, which favors electrophilic aromatic substitution at the ortho position.

Comparative studies show that SiO₂/Al₂O₃ catalysts yield lower selectivity (35.9%) due to pore structure limitations.

Thiazole Moiety Construction

The 2-methylthiazol-4-ylmethyl group is introduced via cyclization or coupling reactions. A common approach involves:

  • Hantzsch thiazole synthesis : Condensation of α-halo ketones with thioureas.
    • Example: Reaction of 2-bromoacetophenone with methylthiourea in ethanol under reflux forms the thiazole core.
  • Methylation : Subsequent quaternization of the thiazole nitrogen using methyl iodide.

N-Alkylation for Final Coupling

The tert-butyl aniline and thiazole intermediates are linked via N-alkylation. A representative protocol includes:

  • Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-tert-butyl aniline with 4-(chloromethyl)-2-methylthiazole.
  • Conditions: Tetrahydrofuran (THF) solvent, 0°C to room temperature, 12–24 hours.
  • Yield: 68–72% after column chromatography.

Catalytic Innovations and Optimization

Role of Heterogeneous Catalysts

The DTP/HZSM-5 system (Si/Al = 10–50) demonstrates superior performance in Friedel-Crafts alkylation due to:

  • Strong Brønsted acidity from phosphotungstic acid.
  • Shape-selective micropores in HZSM-5 that favor ortho-substitution.
  • Recyclability: The catalyst retains >90% activity after five cycles.

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve thiazole ring stability during N-alkylation.
  • Elevated temperatures (>150°C) in alkylation steps increase byproduct formation (e.g., dialkylated anilines).

Comparative Analysis of Synthetic Routes

Method Reactants Catalyst Temperature (°C) Time (h) Yield (%) Selectivity (%)
Friedel-Crafts Aniline + MTBE DTP/HZSM-5 200 6 71.29 57.62
Hantzsch Thiazole 2-Bromoacetophenone + Thiourea None 80 (reflux) 4 85 N/A
Mitsunobu Coupling 2-tert-Butyl aniline + Thiazole DEAD/PPh₃ 25 24 70 92

Key Observations :

  • The Friedel-Crafts route requires optimization to minimize N-alkylation byproducts.
  • Mitsunobu coupling offers high selectivity but involves stoichiometric reagents.

Advanced Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Diagnostic signals include:
    • tert-butyl singlet at δ 1.35 ppm.
    • Thiazole C-H resonance at δ 7.25–7.40 ppm.
  • HPLC-MS : Used to confirm molecular ion [M+H]⁺ at m/z 289.2.

Purity Challenges

  • Common impurities:
    • N-tert-Butyl aniline : Formed via competing N-alkylation.
    • Bis-alkylated products : Mitigated by controlling MTBE stoichiometry.

Industrial-Scale Considerations

Cost-Effective Catalyst Design

The DTP/HZSM-5 catalyst reduces production costs by 30% compared to noble metal systems. Key factors:

  • Low leaching rates (<2% tungsten loss per cycle).
  • Simplified recovery via filtration.

Environmental Impact

  • Waste reduction : Solvent-free Friedel-Crafts conditions in patent CN112023979A minimize VOC emissions.
  • Atom economy : Mitsunobu coupling’s poor atom economy (DEAD byproducts) limits scalability.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s reactivity is governed by its structural features:

  • Nucleophilic aromatic substitution : The aniline’s amino group facilitates electrophilic substitution, enabling further functionalization (e.g., acylation or alkylation).

  • Thiazole ring reactivity : The thiazole moiety participates in reactions such as alkylation, oxidation, or condensation, influenced by its electron-deficient nature .

  • Steric effects : The bulky tert-butyl group modulates reaction pathways by hindering certain orientations or stabilizing intermediates .

Key Reaction Data

Reaction TypeReagents/ConditionsYieldSource
Alkylation (cyanomethanide)Cyanomethanide, solvent (e.g., THF)72%
Protection (tert-butoxycarbonates)Di-tert-butyl dicarbonateN/A
Oxidation (MnO₂)Manganese dioxideN/A
Acetylation (LDA-mediated)Acetaldehyde, LDAN/A

Structural Analysis and Reactivity

  • Molecular Formula : C₁₅H₂₀N₂S

  • Molecular Weight : 260.40 g/mol

  • Functional Groups :

    • Amino group (NH₂) for nucleophilic reactions

    • Thiazole ring (electron-deficient, reactive toward electrophiles)

    • Tert-butyl group (steric bulk, lipophilicity)

The combination of these features enables diverse chemical transformations, including cross-coupling, oxidation, and functional group interconversions.

Scientific Research Applications

2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline is an organic compound with a molecular formula of C16H22N2SC_{16}H_{22}N_2S. It consists of a tert-butyl group attached to an aniline structure, with a 2-methylthiazol-4-yl group linked via a methyl bridge. This compound has garnered interest for its potential applications in pharmaceuticals and agrochemicals.

Biological Activities of Thiazole-Based Compounds

Thiazole rings are noted for their biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory

One study showed that a compound containing a thiazole moiety displayed anticonvulsant properties . The SAR analysis revealed that the highest activity of the compound might be attributed to the methoxy phenyl group attached to the pyridine ring .

Structural Features and Potential

This compound stands out because of its unique structural combination:

  • Tert-butyl group: This bulky group enhances lipophilicity, potentially improving membrane permeability compared to simpler analogs.
  • Thiazole ring: Contributes to the compound's biological activity and therapeutic potential.

Analogs of this compound

Several compounds share structural similarities with this compound:

Compound NameStructureUnique Features
2-(Phenyl)-N-(methylthiazol-4-yl)anilineSimilar thiazole structureLacks tert-butyl group; potential different biological activity
4-(Tert-butyl)-N-(methylthiazol-4-yl)anilineTert-butyl at different positionMay exhibit altered pharmacokinetics
5-MethylthiazoleSimple thiazole derivativeLacks aniline structure; primarily used in flavoring

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Carbazole and pyrazole substituents in analogs introduce additional hydrogen-bonding or π-stacking capabilities absent in the target compound .

Physicochemical and Crystallographic Properties

Crystallographic data for N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline reveal orthorhombic packing (space group Pna2₁) with intermolecular N—H⋯O hydrogen bonds forming C(8) chains along the [001] direction . In contrast, the target compound’s crystal structure is unreported, but its tert-butyl group may disrupt such hydrogen-bonding networks, favoring hydrophobic interactions.

Biological Activity

2-(Tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antitumor, and other relevant effects, supported by data tables and research findings.

The compound is characterized by the presence of a thiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

  • Chemical Formula : C12H16N2S
  • Molecular Weight : 220.34 g/mol

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound.

  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus: 6.25 µg/mL
    • Against Escherichia coli: 6.25 µg/mL
    • Against Klebsiella pneumoniae: 12.5 µg/mL
    • Against Pseudomonas aeruginosa: 12.5 µg/mL

These values indicate significant antimicrobial activity, suggesting that the compound may serve as a lead structure for developing new antibiotics .

Antitumor Activity

The compound has also shown promise in anticancer research. Thiazole derivatives have been linked to various mechanisms of action against cancer cells.

  • Cytotoxicity Data :
CompoundCell LineIC50 (µg/mL)
This compoundA431 (Human epidermoid carcinoma)<10
Jurkat (T-cell leukemia)<10

The results indicate that this compound exhibits potent cytotoxic effects against multiple cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

Research has indicated that compounds with thiazole structures can act as enzyme inhibitors. Specific studies have focused on their ability to inhibit various enzymes involved in disease processes.

  • Enzyme Inhibition Data :
EnzymeInhibition TypeIC50 (µM)
Carbonic Anhydrase IIICompetitive5.3
TyrosinaseNon-competitive34.1

These findings suggest that the compound may have therapeutic applications in conditions where these enzymes play a critical role .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thiazole derivatives, concluding that those with methyl substitutions showed enhanced activity against fungal strains such as Candida albicans and bacterial strains like E. coli .
  • Antitumor Studies : Another investigation explored the cytotoxic effects of various thiazole derivatives on cancer cell lines, finding that modifications at the phenyl ring significantly influenced activity levels .

Q & A

Q. What are the common synthetic routes for 2-(tert-butyl)-N-((2-methylthiazol-4-yl)methyl)aniline, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation Reaction: Reacting 2-methylthiazole-4-carbaldehyde with tert-butyl-substituted aniline derivatives under reductive amination conditions (e.g., using NaBH₃CN or H₂/Pd-C).

Thiazole Functionalization: Introducing the methylthiazol-4-ylmethyl group via nucleophilic substitution or coupling reactions.

Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Optimization Tips:

  • Use acetic acid as a catalyst for imine formation, followed by paraformaldehyde for Mannich-type reactions .
  • Monitor reaction progress via TLC or LC-MS to adjust reaction time and temperature (e.g., 70°C for 1 hour for efficient cyclization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for tert-butyl singlet (δ ~1.3 ppm), aromatic protons (δ 6.5–7.5 ppm), and thiazole methyl group (δ ~2.5 ppm).
    • ¹³C NMR: Confirm tert-butyl (δ ~30 ppm, C-(CH₃)₃) and thiazole carbons (δ ~150–160 ppm for C=N) .
  • X-ray Crystallography (SHELX): Resolve bond angles and torsional strain between the aniline and thiazole moieties. Refinement with SHELXL ensures accurate structural validation .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group).

Advanced Research Questions

Q. How can discrepancies between crystallographic data and spectroscopic results be resolved during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare XRD bond lengths/angles (from SHELXL refinement) with DFT-optimized geometries (e.g., using Gaussian or ORCA software).
  • Dynamic Effects: NMR chemical shifts may reflect solution-state conformers, while XRD shows static solid-state structures. Use variable-temperature NMR to assess rotational barriers (e.g., tert-butyl group) .
  • Disorder Modeling: For flexible substituents (e.g., methylthiazole), apply SHELXL’s PART/SUMP instructions to model positional disorder .

Q. What computational methods are suitable for studying the electronic properties or potential binding interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. B3LYP/6-31G(d) is recommended for balancing accuracy and computational cost.
  • Molecular Docking (AutoDock Vina): Screen against biological targets (e.g., amyloid fibrils) using the thiazole ring as a pharmacophore. Validate docking poses with MD simulations (AMBER/CHARMM) .
  • QSAR Modeling: Corporate substituent effects (e.g., tert-butyl bulkiness) into regression models to predict bioactivity .

Q. How should researchers design a structure-activity relationship (SAR) study for this compound’s bioactivity?

Methodological Answer:

Substituent Variation:

  • Replace tert-butyl with cyclohexyl or isopropyl to assess steric effects.
  • Modify the thiazole methyl group with halogens or electron-withdrawing groups.

Biological Assays:

  • Screen analogs for amyloid-binding (Thioflavin T displacement assay) or kinase inhibition (ATPase activity assays).

Data Analysis:

  • Use IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) in multivariate regression (PLS or Random Forest) to identify critical substituents .

Q. What strategies are recommended for resolving conflicting data in reaction mechanisms involving this compound?

Methodological Answer:

  • Isotopic Labeling: Introduce ¹³C or ¹⁵N labels at key positions (e.g., tert-butyl or thiazole methyl) to track reaction pathways via NMR or MS.
  • Kinetic Studies: Perform stopped-flow experiments to identify rate-determining steps (e.g., imine formation vs. cyclization) .
  • Computational Validation: Compare proposed mechanisms (e.g., SN2 vs. radical pathways) using transition-state theory (IRC calculations in Gaussian) .

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